4-ethoxy-3-nitro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide
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Overview
Description
4-ethoxy-3-nitro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a nitro group, and a benzotriazole moiety. Its molecular formula is C23H21N5O5S, and it has a molar mass of 479.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-nitro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl iodide in the presence of a base such as potassium carbonate.
Benzotriazole Formation: The benzotriazole moiety is synthesized through a cyclization reaction involving o-phenylenediamine and sodium nitrite.
Coupling Reaction: The final step involves coupling the benzotriazole derivative with the nitro-ethoxy benzamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-nitro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the ethoxy group, using oxidizing agents such as potassium permanganate.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Oxidized Products: Formed through the oxidation of the ethoxy group.
Substituted Benzotriazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-ethoxy-3-nitro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-nitro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzotriazole moiety can bind to proteins and enzymes, modulating their activity. Additionally, the compound can induce oxidative stress in cells, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-nitro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
- 2-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl ethyl methacrylate
Uniqueness
4-ethoxy-3-nitro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and nitro groups, along with the benzotriazole moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-ethoxy-3-nitro-N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O4S/c1-2-32-20-11-8-14(12-19(20)28(30)31)21(29)24-22(33)23-15-9-10-17-18(13-15)26-27(25-17)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H2,23,24,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFCLBLITMMMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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